molecular formula C18H27N7O2 B14080708 1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B14080708
M. Wt: 373.5 g/mol
InChI Key: VLWPCLYMBASQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a triazine ring, and a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves multiple steps, starting from readily available precursors. The key steps include the formation of the azepane ring, the introduction of the triazine ring, and the final coupling with the purine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-3-methyl-benzamide
  • [1,2,4]triazolo[4,3-a]quinoxaline

Uniqueness

1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its unique combination of structural features, including the azepane ring, triazine ring, and purine moiety

Properties

Molecular Formula

C18H27N7O2

Molecular Weight

373.5 g/mol

IUPAC Name

1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C18H27N7O2/c1-13-12-24-14-15(21(2)18(27)22(3)16(14)26)19-17(24)25(20-13)11-10-23-8-6-4-5-7-9-23/h4-12H2,1-3H3

InChI Key

VLWPCLYMBASQAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCCCCC4

Origin of Product

United States

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